![molecular formula C18H25PSi B12520998 Phosphine, [(1,1-dimethylethyl)dimethylsilyl]diphenyl- CAS No. 678187-53-6](/img/structure/B12520998.png)
Phosphine, [(1,1-dimethylethyl)dimethylsilyl]diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphine, [(1,1-dimethylethyl)dimethylsilyl]diphenyl- is a chemical compound with the molecular formula C18H25PSi and a molecular weight of 300.456. It is a phosphine derivative that features a silyl group and two phenyl groups attached to the phosphorus atom. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phosphine, [(1,1-dimethylethyl)dimethylsilyl]diphenyl- typically involves the reaction of tert-butyldimethylsilyl chloride with diphenylphosphine in the presence of a base such as lithium diphenylphosphide. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and pressure, and ensuring the purity of reagents to achieve high yields and purity of the final product .
化学反応の分析
Types of Reactions
Phosphine, [(1,1-dimethylethyl)dimethylsilyl]diphenyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the silyl or phenyl groups are replaced by other functional groups.
Coordination: The phosphorus atom can coordinate with transition metals to form complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, substituted phosphines, and metal-phosphine complexes. These products are valuable intermediates in various chemical processes and applications .
科学的研究の応用
Phosphine, [(1,1-dimethylethyl)dimethylsilyl]diphenyl- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are useful in catalysis and material science.
Biology: The compound can be used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
作用機序
The mechanism by which Phosphine, [(1,1-dimethylethyl)dimethylsilyl]diphenyl- exerts its effects involves the coordination of the phosphorus atom with metal centers. This coordination can alter the electronic properties of the metal, enhancing its reactivity and catalytic activity. The silyl and phenyl groups provide steric and electronic effects that influence the compound’s behavior in chemical reactions .
類似化合物との比較
Similar Compounds
Tertiarybutylphosphine: A simpler phosphine with a tert-butyl group.
Di-tert-butylphosphine: Contains two tert-butyl groups attached to the phosphorus atom.
Diphenylphosphine: Features two phenyl groups attached to the phosphorus atom.
Uniqueness
Phosphine, [(1,1-dimethylethyl)dimethylsilyl]diphenyl- is unique due to the presence of both silyl and phenyl groups, which provide a combination of steric bulk and electronic effects. This makes it a versatile ligand in coordination chemistry and a valuable reagent in various chemical transformations .
特性
IUPAC Name |
[tert-butyl(dimethyl)silyl]-diphenylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25PSi/c1-18(2,3)20(4,5)19(16-12-8-6-9-13-16)17-14-10-7-11-15-17/h6-15H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOUGJGMEFGDCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)P(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25PSi |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30458116 |
Source


|
| Record name | Phosphine, [(1,1-dimethylethyl)dimethylsilyl]diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30458116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
678187-53-6 |
Source


|
| Record name | Phosphine, [(1,1-dimethylethyl)dimethylsilyl]diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30458116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
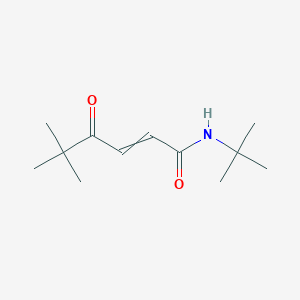
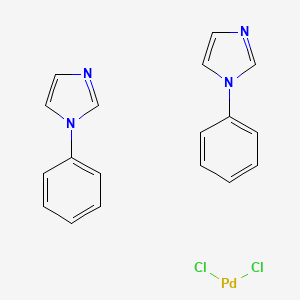
![6-Ethyl-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12520921.png)
![2-[Methyl(propyl)amino]ethanol](/img/structure/B12520925.png)
![2-[(4-tert-Butylphenoxy)methyl]benzonitrile](/img/structure/B12520927.png)
![Methyl 2-[(4-methylphenyl)sulfonyl-[6-[(4-methylphenyl)sulfonylamino]acridin-3-yl]amino]acetate](/img/structure/B12520931.png)
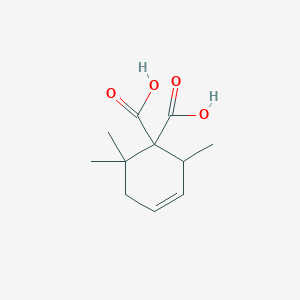
![2-Imino-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B12520941.png)
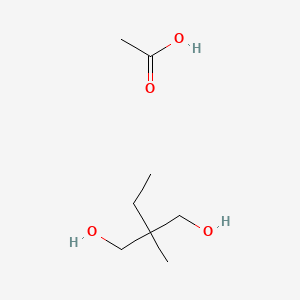
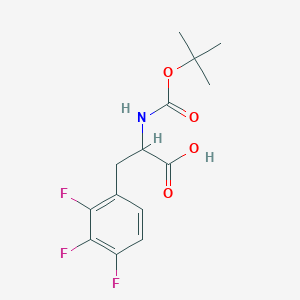
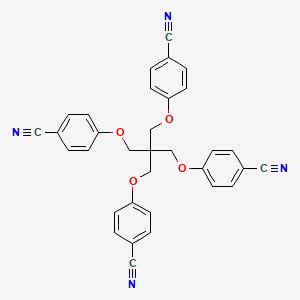
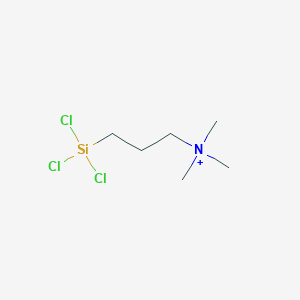
![Pyridine, 4-[4-(4-fluorophenyl)-5-methyl-3-isoxazolyl]-](/img/structure/B12520976.png)
![2,2',2''-(Benzene-1,3,5-triyl)tris[5-(2-phenylethenyl)-1,3,4-oxadiazole]](/img/structure/B12520981.png)
